1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as DCTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTA belongs to the class of pyrazole carboxylic acids, which are known to exhibit anti-inflammatory, anti-tumor, and anti-fungal properties.
Mechanism of Action
The exact mechanism of action of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and fungal infections. 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation. Additionally, 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of fungal enzymes such as lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and exhibits potent antifungal activity. In vivo studies have shown that 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid reduces tumor growth and metastasis, reduces inflammation, and exhibits potent antifungal activity.
Advantages and Limitations for Lab Experiments
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, potent biological activity, and low toxicity. However, 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid also has several limitations, including its solubility in aqueous solutions, which can limit its use in certain experiments, and its potential for non-specific binding to proteins, which can lead to false-positive results.
Future Directions
There are several future directions for research on 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. One potential direction is the development of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid analogs with improved pharmacological properties such as increased solubility and reduced non-specific binding. Another potential direction is the investigation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and antifungal activities of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Finally, the potential therapeutic applications of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in other fields such as neurodegenerative diseases and autoimmune disorders could also be explored.
Synthesis Methods
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,3-dichlorobenzyl chloride with trifluoromethylpyrazole in the presence of a base, followed by the addition of a carboxylic acid. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and fungal infections. In cancer research, 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In inflammation, 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In fungal infections, 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to exhibit potent antifungal activity against various fungal species.
properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-8-3-1-2-6(9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUGVHANKXYNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
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